Sodium sulfide

Catalog No.
S585770
CAS No.
1313-82-2
M.F
HNa2S+
M. Wt
79.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium sulfide

CAS Number

1313-82-2

Product Name

Sodium sulfide

IUPAC Name

disodium;sulfanide

Molecular Formula

HNa2S+

Molecular Weight

79.06 g/mol

InChI

InChI=1S/2Na.H2S/h;;1H2/q2*+1;/p-1

InChI Key

VDQVEACBQKUUSU-UHFFFAOYSA-M

SMILES

[Na+].[Na+].[SH-]

solubility

Slightly soluble in alcohol; insoluble in ether.
Solubility in water (g/100 g water): 8.1 (-9.0 °C); 12.4 (0 °C); 18.6 (20 °C); 29.0 (40 °C); 35.7 (48 °C); 39.0 (50 °C).

Synonyms

Actisoufre, Na2S, natrum sulphuratum, sodium monosulfide, sodium monosulfide nonahydrate, sodium monosulphide, sodium monosulphide nonahydrate, sodium sulfide, sodium sulfide anhydrous, sodium sulfide nonahydrate, sodium sulphide anhydrous

Canonical SMILES

[Na+].[Na+].[SH-]

The exact mass of the compound Sodium sulfide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in alcohol; insoluble in ether.solubility in water (g/100 g water): 8.1 (-9.0 °c); 12.4 (0 °c); 18.6 (20 °c); 29.0 (40 °c); 35.7 (48 °c); 39.0 (50 °c).. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41874. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Supplementary Records. It belongs to the ontological category of inorganic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium sulfide (Na2S) is a highly alkaline, strongly reducing inorganic salt that serves as a primary source of reactive sulfide (S2-) ions in aqueous and polar aprotic systems [1]. Unlike gaseous hydrogen sulfide or partially neutralized hydrosulfides, Na2S delivers a stoichiometric combination of high pH buffering and bifunctional nucleophilicity. Its procurement value is anchored in its ability to drive complete heavy metal precipitation, facilitate high-molecular-weight polymer synthesis, and act as a precise sulfur donor in advanced energy materials, making it an indispensable bulk and specialty reagent across metallurgical, chemical, and battery manufacturing sectors [2].

Procurement Fit

Type Industrial inorganic sulfide
Role Heavy metal precipitant / reducing agent
Form Flakes or granules, multiple purity grades

Attempting to substitute sodium sulfide with sodium hydrosulfide (NaHS) or hydrogen sulfide (H2S) frequently fails due to critical differences in protonation states and native alkalinity [1]. Na2S hydrolyzes to generate one equivalent of hydroxide (OH-) per sulfide ion, naturally sustaining the high pH (>11) required for complete keratin breakdown in leather tanning and optimal metal sulfide precipitation. Using NaHS requires precise, secondary dosing of sodium hydroxide to achieve the necessary S2- concentration, introducing stoichiometric variability and increasing chemical handling costs [2]. Furthermore, in anhydrous synthesis environments such as solid-state battery manufacturing, the hydrogen atoms in NaHS or H2S cause irreversible proton contamination in the crystal lattice, making anhydrous Na2S the only viable precursor [3].

Substitution Risk

Sodium Sulfide (Na₂S)
vs. NaHS / Polysulfides
S²⁻ vs HS⁻ speciation governs precipitation selectivity and filtration behavior
Strongly alkaline pH profile
vs. Lime / Caustic Soda
pH profile beneficial for certain flotation/pulping circuits, may be detrimental in others
Variable iron impurity
vs. NaHS
Fe content impacts end-product color; low-iron grades available for dye/leather

Heavy Metal Removal: Sulfide vs. Hydroxide

In industrial wastewater treatment, compliance with strict heavy metal discharge limits depends on the solubility product (Ksp) of the precipitant. Na2S provides direct S2- ions, forming metal sulfides with extremely low Ksp values (e.g., CuS Ksp ~ 10^-36) compared to standard sodium hydroxide (NaOH) precipitation (Cu(OH)2 Ksp ~ 10^-20) [1]. This thermodynamic advantage allows Na2S to achieve >99.9% removal of heavy metals like copper, cadmium, and lead, leaving residual concentrations well below 0.1 mg/L across a broader pH range (pH 8-10) where hydroxides would re-dissolve [2].

Evidence DimensionResidual metal concentration and Solubility Product (Ksp)
Target Compound DataNa2S: >99.9% removal, CuS Ksp ~ 10^-36
Comparator Or BaselineNaOH: pH-dependent removal, Cu(OH)2 Ksp ~ 10^-20
Quantified Difference16 orders of magnitude lower solubility product with Na2S
ConditionsIndustrial effluent treatment for Cu2+, Ni2+, and Cd2+ at pH 8-10

Procurement of Na2S ensures compliance with strict environmental discharge limits that standard hydroxide precipitants cannot reliably meet.

Pb(II) Removal
Head-to-head
99.75% vs 76.14% (lime), 97.78% (soda ash)
Reported higher Pb removal efficiency
Initial Pb 100 mg/L, jar test

Defect-Free Na3PS4 Synthesis

The synthesis of high-conductivity sodium-ion solid electrolytes, such as Na3PS4, requires highly pure sulfur precursors. Utilizing anhydrous Na2S allows for direct mechanochemical or liquid-phase reaction with P2S5 without introducing protonic defects [1]. When NaHS is used as a cheaper alternative, the residual protons (H+) integrate into the thiophosphate lattice, requiring complex thermal outgassing steps that often leave structural defects and reduce overall ionic conductivity by up to 40% [2].

Evidence DimensionProton impurity and ionic conductivity in solid electrolyte
Target Compound DataAnhydrous Na2S: 0% proton introduction, maximum ionic conductivity
Comparator Or BaselineNaHS: Introduces H+ requiring thermal deprotonation, ~40% conductivity loss
Quantified DifferenceEliminates secondary deprotonation steps and preserves native ionic conductivity
ConditionsSynthesis of Na3PS4 solid-state electrolytes

Selecting anhydrous Na2S over NaHS streamlines battery material manufacturing and prevents proton-induced degradation of ionic conductivity.

Ni Filtration
Head-to-head
Lower specific filtration resistance than Ni(OH)₂ slurry
Reported improved filterability
Nickel from waste plating, pH 7±1

Stoichiometric Precision in PPS Synthesis

Polyphenylene sulfide (PPS) is synthesized via the polycondensation of p-dichlorobenzene with a sulfide source. Na2S acts as a direct, bi-functional nucleophile, providing the exact 1:1 sulfur-to-aryl stoichiometry required for high-molecular-weight chain growth [1]. Attempting to use NaHS requires in situ neutralization with NaOH to generate Na2S. This neutralization is rarely 100% efficient, and even a 1-2% stoichiometric imbalance leads to premature chain termination, significantly reducing the tensile strength and thermal stability of the resulting polymer [2].

Evidence DimensionSulfur-to-aryl monomer stoichiometric ratio and polymer molecular weight
Target Compound DataNa2S: Direct 1:1 stoichiometry, high molecular weight PPS
Comparator Or BaselineNaHS + NaOH: Prone to 1-2% stoichiometric imbalance, premature chain termination
Quantified DifferenceNa2S avoids the 1-2% monomer imbalance that degrades polymer tensile strength
ConditionsPolycondensation in polar aprotic solvent (e.g., NMP) under high temperature

For polymer manufacturers, Na2S guarantees the exact stoichiometry required to achieve high-molecular-weight PPS without batch-to-batch variability.

Selective Precipitation
Cross-study comparable
Cu separated at pH 1.4–1.5; Zn/Ni at pH 2.4–2.5
Reported pH-dependent metal selectivity
Enables sequential recovery vs single-stage hydroxide

Leather Depilation: Native Alkalinity

In the unhairing (depilatory) phase of leather tanning, the breakdown of keratin requires both a reducing agent and high alkalinity. Na2S natively generates a high pH (>11) upon dissolution via hydrolysis (S2- + H2O -> HS- + OH-), providing both the necessary sulfide for disulfide bond cleavage and the hydroxide for swelling [1]. In contrast, NaHS solutions buffer at a much lower pH (~9-10) and require heavy supplementation with external alkalis (like lime or NaOH) to achieve the same keratin breakdown efficiency, complicating the chemical dosing matrix [2].

Evidence DimensionNative solution pH and external alkali demand
Target Compound DataNa2S: Native pH >11, generates 1 eq OH- per mole
Comparator Or BaselineNaHS: Native pH ~9-10, requires heavy external alkali dosing
Quantified DifferenceNa2S reduces external alkali dosing requirements by up to 50%
ConditionsBovine hide dehairing baths in tannery operations

Tanneries procuring Na2S reduce multi-chemical dosing complexity and achieve faster, more consistent keratin breakdown.

Iron Content Tiers
Class-level
Standard: ≤1500 ppm Fe; Low-Fe: 15–150 ppm
Spec-based grade selection for color-critical use
Vendor-specified purity tiers
Malachite Recovery
Head-to-head
69.09% vs 92.46% (Na₂CS₃)
Reported lower recovery than trithiocarbonate
Flotation at pH 9, optimal conditions differ
Cu-Mo Separation
Supporting evidence
Na₂S more alkaline than NaHS; solid flake form
Reported operational pH profile difference
Selection involves EHS and pH trade-offs

Heavy Metal Effluent Polishing

Sodium sulfide is the standard precipitant for industrial wastewater streams requiring strict compliance with heavy metal discharge limits. Because it forms highly insoluble metal sulfides, it is heavily procured for polishing effluents containing copper, cadmium, and lead, outperforming standard hydroxide precipitation [1].

Solid-State Sodium-Ion Battery Precursor

Anhydrous sodium sulfide is a critical precursor for the synthesis of sulfide-based solid electrolytes, such as Na3PS4. Its lack of protons ensures that the resulting crystal lattice remains defect-free, maximizing ionic conductivity for next-generation energy storage systems [2].

PPS Monomer Synthesis

In the high-performance plastics industry, sodium sulfide is reacted with p-dichlorobenzene to synthesize PPS. Its direct 1:1 stoichiometry prevents the chain termination issues associated with in situ neutralization of hydrosulfides, ensuring a high-molecular-weight polymer [3].

Leather Depilation Agent

Sodium sulfide is procured in large volumes by tanneries for the unhairing of bovine hides. Its native ability to generate high alkalinity upon hydrolysis provides the ideal environment for keratin breakdown without the need for excessive external alkali dosing [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lead Wastewater Compliance
PbS precipitation efficiency
Confirm removal under site-specific wastewater matrix
Selective Cu Recovery
pH-dependent precipitation selectivity
Validate Cu grade at low pH and metal separation
Ni Sludge Dewatering
Sulfide vs hydroxide filterability
Assess specific filtration resistance under operating conditions
Low-Iron Dye/Leather Use
Fe impurity tier
Verify Fe ≤ 150 ppm per batch and color impact

Physical Description

Sodium sulfide, hydrated, with not less than 30% water appears as yellow-pink or white deliquescent crystals, flakes or lumps. Contains at least 30% water. Alkaline. Burns skin, eyes and mucous membranes. Mildly corrosive to most metals. May be toxic by skin absorption. Releases toxic hydrogen sulfide gas when mixed with an acid.
Dry Powder, Liquid; Dry Powder; Liquid; Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals

Color/Form

CLEAR CRYSTALS; YELLOW OR BRICK-RED LUMPS OR FLAKES
CUBIC CRYSTALS OR GRANULES
AMORPHOUS, YELLOW-PINK OR WHITE CRYSTALS
Yellow or brick-red lumps or flakes or deliquescent crystals.
White to pink, crystalline solid.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

78.95943477 g/mol

Monoisotopic Mass

78.95943477 g/mol

Boiling Point

Very high (USCG, 1999)

Heavy Atom Count

3

Density

1.856 at 68 °F (USCG, 1999)
1.856 @ 14 °C/4 °C
1.86 g/cm³

LogP

-3.5

Odor

Rotten eggs

Melting Point

1180 °C (IN VACUO)

UNII

YGR27ZW0Y7

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Therapeutic Uses

MEDICATION (VET): IN COLD BRANDING FLUIDS; TRACE AMT AS REDUCING AGENT IN PARENTERALS
MEDICATION (VET): SHEEP DIPS

Mechanism of Action

The iv admin of Na2S at doses comparable to those absorbed during balneotherapy causes a significant reduction of bile flow in the anesthetized rat. The effect, different from that caused by acetylcholine, is completely inhibited and reverted by papaverine and not by atropine. Na2S possesses myotropic properties and the reduction of bile flow may be due to a spasmodic effect on the smooth muscle of biliary canaliculi.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

1313-82-2

Wikipedia

Sodium monosulfide

Use Classification

Cosmetics -> Depilatory

Methods of Manufacturing

BY HEATING SODIUM ACID SULFATE WITH SALT & COAL TO ABOVE 950 °C, EXTRACTION WITH WATER, & CRYSTALLIZATION.
Sodium carbonate + barium sulfide (reaction); sodium sulfate + coal (reduction); sodium amalgam + sulfur (reaction); gasoline, catalytic-cracker (alkali extraction/acidification; coproduced with cresylic acid).
Best prepared from the elements in liquid ammonia, also obtained by dehydration of the nonahydrate: Courtois, Compt Rend 207, 1220 (1938); Klemm et al, Z Anorg Allgem Chem 241, 281 (1939); Feher in Handbook of Preparative Inorganic Chemistry, vol 1, G. Brauer, Ed. (Academic Press, New York, 2nd ed , 1963) pp 358-60.

General Manufacturing Information

Electrical Equipment, Appliance, and Component Manufacturing
Utilities
Fabricated Metal Product Manufacturing
Services
Petrochemical Manufacturing
All other Petroleum and Coal Products Manufacturing
Not Known or Reasonably Ascertainable
Mining (except Oil and Gas) and support activities
All Other Basic Inorganic Chemical Manufacturing
Synthetic Dye and Pigment Manufacturing
Petroleum Refineries
All Other Chemical Product and Preparation Manufacturing
Machinery Manufacturing
Miscellaneous Manufacturing
Computer and Electronic Product Manufacturing
Paper Manufacturing
Textiles, apparel, and leather manufacturing
Synthetic Rubber Manufacturing
Transportation Equipment Manufacturing
Sodium sulfide (Na2S): ACTIVE

Analytic Laboratory Methods

SULFIDES IN DEPILATORY POWDERS: TITRATION. /SULFIDES/

Clinical Laboratory Methods

BLOOD, TISSUE; MICRODIFFUSION METHOD. FELDSTEIN M & NC KLENDSHOJ, J FORENSIC SCI 2, 39 (1957). /SULFIDES/

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from water, acids, & carbon dioxide. Outside or detached storage is preferred. Immediately remove & properly dispose of any spilled material.

Stability Shelf Life

UNSTABLE

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